1-(4-Bromo-3-chlorophenyl)ethanamine
Overview
Description
1-(4-Bromo-3-chlorophenyl)ethanamine is a chemical compound with the molecular formula C8H9BrClN . It has a molecular weight of 234.52 g/mol. This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom and a chlorine atom attached to the phenyl group of ethanamine . The exact structure can be determined using techniques such as single-crystal X-ray diffraction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 234.52 g/mol and a molecular formula of C8H9BrClN. Further properties such as melting point, boiling point, and density could be determined through experimental methods .Scientific Research Applications
Synthesis and Applications
Enantiomerically Pure Synthesis : A study by Zhang et al. (2014) detailed a 7-step procedure for synthesizing enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes, starting from related compounds. This method is characterized by its cost-effectiveness and scalability, important for pharmaceutical applications where enantiomeric purity is crucial (Zhang et al., 2014).
Bromo-Substituted Phenethylamines in Research : A paper by Kanamori et al. (2002) investigates the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying various metabolites. This research provides insights into the metabolic pathways of bromo-substituted phenethylamines, which is valuable for understanding their pharmacokinetics (Kanamori et al., 2002).
Radioactive Labeling : Bach and Bridges (1982) synthesized 2-Bromo-[1-14C]ethanamine hydrobromide, a radioactive labeled compound, from related ethanamine compounds. Such labeled compounds are crucial in biochemical and pharmacological research for tracking the distribution and metabolism of drugs (Bach & Bridges, 1982).
Computational Studies : Erdogan and Erdoğan (2019) conducted a computational study on the reactions between imidazole and various 2-bromo-1-arylethanones, providing insights into the reactivity and electronic properties of such compounds. This kind of computational research is pivotal for designing new molecules with desired properties in drug development and other chemical industries (Erdogan & Erdoğan, 2019).
Antidepressant Synthesis : Guo Ya-nan (2010) synthesized 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride, starting from a bromo-substituted compound. This research is significant for the development of new antidepressants (Guo Ya-nan, 2010).
Material Science and Organic Chemistry
Optical and Electronic Properties : Nazeer et al. (2020) explored the optical and electronic properties of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives. This research is relevant in the field of materials science, particularly for the development of new materials with specific optical and electronic characteristics (Nazeer et al., 2020).
Nonlinear Optical Properties : Shkir et al. (2019) conducted a study on the linear, second, and third-order nonlinear optical properties of novel noncentrosymmetric donor-acceptor configure chalcone derivatives. Such studies are crucial for the development of new materials for use in optoelectronic devices (Shkir et al., 2019).
Mesomorphic Properties : Tinh, Zann, and Dubois (1979) studied the mesomorphic properties of bromo and cyano-substituted diarylethanes. Understanding these properties is important for the development of liquid crystal displays and other technologies that rely on mesomorphic behavior (Tinh, Zann, & Dubois, 1979).
Properties
IUPAC Name |
1-(4-bromo-3-chlorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWSQZUPZFAQCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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